molecular formula C11H9Cl2NO B14200399 Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- CAS No. 832076-78-5

Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl-

Cat. No.: B14200399
CAS No.: 832076-78-5
M. Wt: 242.10 g/mol
InChI Key: KIXBCXXIIXPIBX-UHFFFAOYSA-N
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Description

Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzoyl chloride with 4,5-dimethyl-2-aminophenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- is unique due to the specific substitution pattern on the phenyl ring and the presence of methyl groups on the oxazole ring. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

832076-78-5

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO/c1-6-7(2)15-11(14-6)9-4-3-8(12)5-10(9)13/h3-5H,1-2H3

InChI Key

KIXBCXXIIXPIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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